molecular formula C12H11F3N4O2S B2887888 1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034491-52-4

1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

カタログ番号 B2887888
CAS番号: 2034491-52-4
分子量: 332.3
InChIキー: LQALEGJQERTZCP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The starting compound, (N-Boc-azetidin-3-ylidene)acetate, was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This was followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations . The observed chemical shifts of the azetidine derivatives were consistent with the data reported in the literature .


Chemical Reactions Analysis

The aza-Michael addition of 1H-pyrazole, 4-bromo-1H-pyrazole, and 3-trifluoromethyl-1H-pyrazole was carried out under the same conditions as above (DBU and solvent acetonitrile), but its duration was longer (16 h) than with heterocyclic aliphatic amines (4 h) .

科学的研究の応用

Synthesis and Biological Activity

  • One-pot Synthesis and Evaluation of Biological Activity : A study detailed a one-pot procedure for synthesizing novel 1,2,3-triazole derivatives, showcasing their potential in yielding compounds with significant in vitro antibacterial activity and free radical scavenging ability. This synthesis route emphasizes the versatility of triazole derivatives as scaffolds for developing pharmacologically active molecules (Sreerama et al., 2020).

  • Synthesis of Heterocyclic Compounds : The synthesis and reactivity of 1-sulfonyl-1,2,3-triazoles have been reported, highlighting their use as stable precursors to Rh–azavinyl carbenes and carbene complexes. These intermediates facilitate the introduction of nitrogen atoms into various heterocycles, underlining the chemical utility of sulfonyl triazoles in synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).

  • Anticancer Activity of Triazole Derivatives : Research into the design and synthesis of 1,2,4-triazoles carrying sulfonamide moieties demonstrated the potential anticancer activity of these compounds. This emphasizes the role of triazole derivatives in the development of new therapeutic agents (Ghorab et al., 2016).

Synthetic Transformations

  • Regiocontrolled Synthesis of Polysubstituted Pyrroles : A study on the regiocontrolled synthesis of polysubstituted pyrroles from terminal alkynes, sulfonyl azides, and allenes, using 1-sulfonyl-1,2,3-triazoles, showcases the synthetic versatility of these compounds. The transformation leverages nickel(0) catalysis, illustrating an innovative approach to constructing complex heterocyclic structures (Miura et al., 2013).

  • Discovery of Selective Estrogen Receptor Degraders : The optimization of tricyclic indazoles, including structures related to 1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole, has led to the discovery of potent selective estrogen receptor degraders (SERDs) for treating ER+ breast cancer. This highlights the application of these compounds in drug discovery and development (Scott et al., 2020).

  • Synthesis of Sulfamoyl Azides and Triazoles : Research into the synthesis of sulfamoyl azides and 1-sulfonyl-1,2,3-triazoles from secondary amines and a novel sulfonyl azide transfer agent demonstrates the broad synthetic utility of these compounds. The resulting triazoles serve as shelf-stable progenitors of rhodium azavinyl carbenes, showcasing their relevance in synthetic organic chemistry (Culhane & Fokin, 2011).

特性

IUPAC Name

1-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O2S/c13-12(14,15)10-3-1-2-4-11(10)22(20,21)18-7-9(8-18)19-6-5-16-17-19/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQALEGJQERTZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。